Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate
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Description
Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H29NO3 and its molecular weight is 271.401. The purity is usually 95%.
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Scientific Research Applications
Enantiopure Compound Synthesis
Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been prepared starting from Boc-Asp-O(t)Bu and other beta-amino acids, serving as precursors for the synthesis of enantiopure compounds such as 4-hydroxypipecolate and 4-hydroxylysine derivatives. These compounds are crucial for the synthesis of cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, indicating the role of tert-butyl derivatives in facilitating the synthesis of complex organic molecules with high stereochemical control (Marin et al., 2004).
Intermediate in Biologically Active Compounds
The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, demonstrates the application of tert-butyl derivatives in medicinal chemistry. The described method involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, showcasing the role of tert-butyl derivatives in the synthesis of key intermediates for drug development (Kong et al., 2016).
Molecular Structure Studies
X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal detailed molecular packing driven by strong hydrogen bonds, highlighting the utility of tert-butyl derivatives in structural chemistry to understand the configuration and stability of complex molecules (Didierjean et al., 2004).
Alkaline Stability and Conductivity
Poly(arylene piperidinium)s devoid of alkali-sensitive bonds, synthesized from tert-butyl derivatives, have been studied as anion exchange membranes (AEMs) for alkaline fuel cells. This research underscores the application of tert-butyl derivatives in the development of materials with excellent alkaline stability and conductivity, contributing to advancements in energy technology (Olsson et al., 2018).
Organic Synthesis and Medicinal Chemistry
The versatility of tert-butyl derivatives is further demonstrated in the synthesis of diverse piperidine derivatives and their application in medicinal chemistry for the development of small molecule anticancer drugs and biological evaluations (Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-14(2,3)11-7-8-16(12(9-11)10-17)13(18)19-15(4,5)6/h11-12,17H,7-10H2,1-6H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWXTTPSWMZJDB-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(C(C1)CO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CCN([C@H](C1)CO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.